molecular formula C27H26N2O5S2 B2650525 N-(3,4-Dimethoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1113110-15-8

N-(3,4-Dimethoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B2650525
CAS No.: 1113110-15-8
M. Wt: 522.63
InChI Key: WQGJGGJMXWYQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. The following is a general outline of the synthetic route:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Substitution Reactions: The thiophene ring undergoes substitution reactions to introduce the phenyl and sulfamoyl groups. This can be achieved using reagents such as phenyl lithium and sulfonyl chlorides.

    Amidation: The final step involves the amidation reaction to attach the carboxamide group. This can be done using amine derivatives and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC (N,N’-Dicyclohexylcarbodiimide).

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Amines: Formed through reduction of the carboxamide group.

    Functionalized Aromatics: Formed through substitution reactions.

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The electronic properties of the thiophene ring make it useful in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved would depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxyphenyl)-4-phenylthiophene-2-carboxamide: Lacks the sulfamoyl group, which may affect its reactivity and binding properties.

    N-(4-Methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide: Similar structure but with different substitution patterns on the aromatic rings.

Uniqueness

N-(3,4-Dimethoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is unique due to the presence of both the sulfamoyl and carboxamide groups, which can interact with different molecular targets and undergo a variety of chemical reactions

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S2/c1-18-10-13-21(14-11-18)29(2)36(31,32)26-22(19-8-6-5-7-9-19)17-35-25(26)27(30)28-20-12-15-23(33-3)24(16-20)34-4/h5-17H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGJGGJMXWYQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.